molecular formula C24H19N3OS2 B383283 20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

Cat. No.: B383283
M. Wt: 429.6g/mol
InChI Key: IMXMZRSVNCDKKY-UHFFFAOYSA-N
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Description

20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one: is a complex organic compound characterized by its unique pentacyclic structure. This compound features a sulfanyl group attached to a methylphenyl ring, which is further integrated into a triazapentacyclic framework. The presence of multiple heteroatoms (sulfur and nitrogen) and the intricate ring system make this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of the sulfanyl group and the methylphenyl ring via substitution reactions. The reaction conditions usually require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. The sulfanyl group and the triazapentacyclic structure allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary, but common targets include enzymes involved in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one: can be compared with other pentacyclic compounds featuring sulfanyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group on the phenyl ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H19N3OS2

Molecular Weight

429.6g/mol

IUPAC Name

20-(4-methylphenyl)sulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C24H19N3OS2/c1-14-10-12-15(13-11-14)29-22-17-7-3-2-6-16(17)21-25-23-20(24(28)27(21)26-22)18-8-4-5-9-19(18)30-23/h2-3,6-7,10-13H,4-5,8-9H2,1H3

InChI Key

IMXMZRSVNCDKKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Origin of Product

United States

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